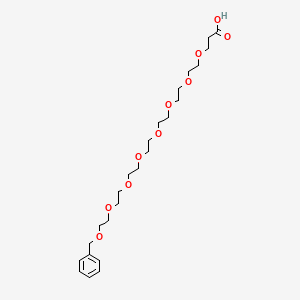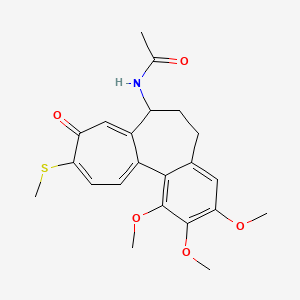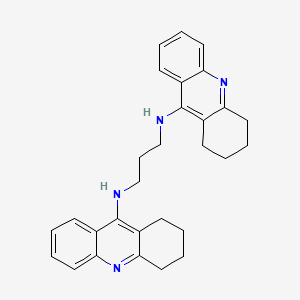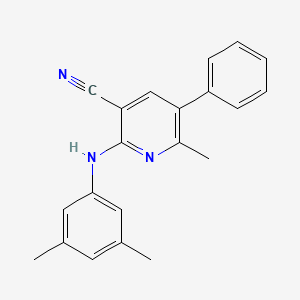
Sniper(abl)-049
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sniper(abl)-049 is a member of the specific and non-genetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins via the ubiquitin-proteasome system. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML). This compound represents a promising approach in targeted cancer therapy by promoting the degradation of oncogenic proteins .
Méthodes De Préparation
The synthesis of Sniper(abl)-049 involves the conjugation of two distinct ligands: one that binds to the E3 ubiquitin ligase of the IAP family and another that targets the BCR-ABL protein. The synthetic route typically includes the following steps:
Ligand Synthesis: The individual ligands are synthesized separately. The ligand for the E3 ubiquitin ligase is often derived from known IAP ligands, while the ligand for BCR-ABL is based on inhibitors like dasatinib.
Linker Attachment: A suitable linker is synthesized and attached to one of the ligands.
Conjugation: The second ligand is then conjugated to the linker, forming the final this compound molecule
Industrial production methods for this compound would involve optimizing these synthetic steps for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Sniper(abl)-049 undergoes several types of chemical reactions, primarily involving its interaction with the ubiquitin-proteasome system:
Ubiquitination: The compound facilitates the ubiquitination of the BCR-ABL protein by recruiting the E3 ubiquitin ligase.
Proteasomal Degradation: The ubiquitinated BCR-ABL protein is recognized and degraded by the proteasome
Common reagents and conditions used in these reactions include:
E3 Ubiquitin Ligase: cIAP1 or XIAP.
Proteasome Inhibitors: Used in experimental setups to confirm the degradation pathway.
The major product formed from these reactions is the degraded fragments of the BCR-ABL protein, leading to reduced levels of this oncogenic protein in cells.
Applications De Recherche Scientifique
Sniper(abl)-049 has several scientific research applications:
Drug Development: this compound serves as a model compound for developing other protein degraders targeting different oncogenic proteins.
Biological Studies: It is used to study the ubiquitin-proteasome system and the role of IAPs in protein degradation
Mécanisme D'action
The mechanism of action of Sniper(abl)-049 involves the following steps:
Binding: The compound binds to both the BCR-ABL protein and the E3 ubiquitin ligase.
Ubiquitination: This binding facilitates the transfer of ubiquitin molecules to the BCR-ABL protein.
Degradation: The ubiquitinated BCR-ABL protein is then recognized and degraded by the proteasome
The molecular targets involved are the BCR-ABL protein and the E3 ubiquitin ligase, with the ubiquitin-proteasome system being the primary pathway for degradation.
Comparaison Avec Des Composés Similaires
Sniper(abl)-049 can be compared with other similar compounds in the SNIPER family and other proteolysis-targeting chimeras (PROTACs):
SNIPER(ER): Targets the estrogen receptor and is used in breast cancer research.
PROTACs: These compounds also induce protein degradation via the ubiquitin-proteasome system but
Propriétés
Formule moléculaire |
C52H66N10O8 |
|---|---|
Poids moléculaire |
959.1 g/mol |
Nom IUPAC |
4-[[4-[2-[2-[2-[2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C52H66N10O8/c1-36(2)30-46(58-51(67)48(64)43(53)31-38-8-5-4-6-9-38)50(66)55-20-25-68-26-27-69-28-29-70-35-47(63)62-23-21-61(22-24-62)34-39-12-14-40(15-13-39)49(65)57-42-16-11-37(3)45(32-42)60-52-56-19-17-44(59-52)41-10-7-18-54-33-41/h4-19,32-33,36,43,46,48,64H,20-31,34-35,53H2,1-3H3,(H,55,66)(H,57,65)(H,58,67)(H,56,59,60)/t43-,46+,48+/m1/s1 |
Clé InChI |
JBCHWUPJETZFEN-RGTBTGBSSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCNC(=O)C(CC(C)C)NC(=O)C(C(CC4=CC=CC=C4)N)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11929439.png)
![(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile;(+/-)-alpha-[(E)-4-(o-Chlorophenyl)-1,3-dithiolan-2-ylidene]imidazole-1-acetonitrile](/img/structure/B11929444.png)
![(4R,5S,8R,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B11929446.png)
![(2S)-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]-2-aminopropanoic acid](/img/structure/B11929455.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(5-hydroxypentyl)amino]octyl 2-hexyldecanoate](/img/structure/B11929459.png)
![3a-methyl-2-(2,3,4,5,6-pentafluorophenyl)sulfanyl-6-prop-1-en-2-yl-2-sulfanylidene-5,6,7,7a-tetrahydro-4H-benzo[d][1,3,2]oxathiaphosphole](/img/structure/B11929466.png)

![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B11929487.png)



![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
